molecular formula C8H4BrF3N2S B460493 3-Bromo-4-methyl-6-(trifluoromethyl)isothiazolo[5,4-b]pyridine CAS No. 296797-18-7

3-Bromo-4-methyl-6-(trifluoromethyl)isothiazolo[5,4-b]pyridine

Cat. No.: B460493
CAS No.: 296797-18-7
M. Wt: 297.1g/mol
InChI Key: IGQITGHMHKUCAQ-UHFFFAOYSA-N
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Description

3-Bromo-4-methyl-6-(trifluoromethyl)isothiazolo[5,4-b]pyridine is a heterocyclic compound with the molecular formula C8H4BrF3N2S It is characterized by the presence of a bromine atom, a methyl group, and a trifluoromethyl group attached to an isothiazolo[5,4-b]pyridine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-methyl-6-(trifluoromethyl)isothiazolo[5,4-b]pyridine typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate pyridine derivative, which is then subjected to bromination to introduce the bromine atom at the desired position.

    Formation of Isothiazole Ring: The brominated pyridine derivative undergoes cyclization with a suitable sulfur source to form the isothiazole ring.

    Introduction of Trifluoromethyl Group: The trifluoromethyl group is introduced using a trifluoromethylating agent under specific reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of advanced catalysts, controlled reaction environments, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-methyl-6-(trifluoromethyl)isothiazolo[5,4-b]pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydride (NaH) and potassium tert-butoxide (KOtBu).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

3-Bromo-4-methyl-6-(trifluoromethyl)isothiazolo[5,4-b]pyridine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials with specific properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 3-Bromo-4-methyl-6-(trifluoromethyl)isothiazolo[5,4-b]pyridine involves its interaction with specific molecular targets. The bromine and trifluoromethyl groups play a crucial role in its reactivity and binding affinity to these targets. The compound can modulate various biochemical pathways, leading to its observed effects in biological systems.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-6-methyl-4-(trifluoromethyl)isothiazolo[5,4-b]pyridine
  • 4-Bromo-3-methyl-6-(trifluoromethyl)isothiazolo[5,4-b]pyridine
  • 3-Chloro-4-methyl-6-(trifluoromethyl)isothiazolo[5,4-b]pyridine

Uniqueness

3-Bromo-4-methyl-6-(trifluoromethyl)isothiazolo[5,4-b]pyridine is unique due to the specific positioning of the bromine, methyl, and trifluoromethyl groups on the isothiazolo[5,4-b]pyridine ring. This unique arrangement imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

3-bromo-4-methyl-6-(trifluoromethyl)-[1,2]thiazolo[5,4-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrF3N2S/c1-3-2-4(8(10,11)12)13-7-5(3)6(9)14-15-7/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGQITGHMHKUCAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C(=NS2)Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrF3N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60357143
Record name 3-bromo-4-methyl-6-(trifluoromethyl)isothiazolo[5,4-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60357143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

296797-18-7
Record name 3-bromo-4-methyl-6-(trifluoromethyl)isothiazolo[5,4-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60357143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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